molecular formula C14H23NO4 B6280474 rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid CAS No. 1335031-51-0

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid

Cat. No. B6280474
CAS RN: 1335031-51-0
M. Wt: 269.3
InChI Key:
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Description

Rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid, also known as rac-TBACO, is a synthetic derivative of the cyclooctene family of compounds. It is an aliphatic, optically active, and non-toxic compound that is widely used in scientific research. Rac-TBACO is a valuable tool for studying the biochemical and physiological effects of cyclooctenes, as well as their mechanisms of action.

Scientific Research Applications

Rac-TBACO has a variety of applications in scientific research. It has been used to study the effects of cyclooctenes on cellular metabolism, as well as their effects on enzyme-mediated reactions. Rac-TBACO has also been used to study the effects of cyclooctenes on protein structure and function. Additionally, it has been used to investigate the role of cyclooctenes in the regulation of gene expression.

Mechanism of Action

The mechanism of action of rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid is not yet fully understood. However, it is believed that the cyclooctene moiety of the molecule binds to and activates certain proteins, resulting in changes to cellular metabolism, gene expression, and protein structure and function.
Biochemical and Physiological Effects
Rac-TBACO has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in metabolic pathways, as well as the activity of transcription factors involved in gene expression. Additionally, rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid has been found to affect the structure and function of proteins, and to alter the expression of certain genes.

Advantages and Limitations for Lab Experiments

Rac-TBACO has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize and store, and it is also optically active, which makes it useful for studying the effects of cyclooctenes on optical properties. However, rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid is not a very potent compound, so it may not be suitable for experiments that require high concentrations of cyclooctenes.

Future Directions

There are a number of potential future directions for research involving rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid. These include further studies into the effects of cyclooctenes on gene expression and protein structure and function, as well as investigations into the role of cyclooctenes in the regulation of cellular metabolism. Additionally, further research could be done to explore the potential therapeutic applications of rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid, such as its use in the treatment of certain diseases and conditions. Finally, further studies could be conducted to better understand the mechanism of action of rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid and its effects on biochemical and physiological processes.

Synthesis Methods

Rac-TBACO can be synthesized using a multi-step process. First, cyclooctene is reacted with tert-butyl isocyanate to form a tert-butyl isocyano cyclooctene intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the desired product, rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclooctene ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "tert-butyl carbamate", "cyclooctene", "maleic anhydride", "triethylamine", "dichloromethane", "diisopropylcarbodiimide", "N-hydroxysuccinimide", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Protection of amine group: tert-butyl carbamate is reacted with triethylamine and maleic anhydride in dichloromethane to form the protected amine.", "Formation of cyclooctene ring: cyclooctene is reacted with maleic anhydride in dichloromethane to form the cyclooctene-maleic anhydride adduct. This adduct is then reacted with the protected amine in the presence of diisopropylcarbodiimide and N-hydroxysuccinimide to form the cyclooctene-maleic anhydride-protected amine adduct.", "Formation of carboxylic acid group: the cyclooctene-maleic anhydride-protected amine adduct is hydrolyzed with acetic acid and sodium hydroxide to form the carboxylic acid group.", "Deprotection of amine group: the protected amine group is removed by treatment with ethanol to obtain rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid." ] }

CAS RN

1335031-51-0

Product Name

rac-(1R,4Z,8S)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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